molecular formula C17H17FN2O2 B12183599 2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide

Cat. No.: B12183599
M. Wt: 300.33 g/mol
InChI Key: JGEUMSODLJHWRV-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide is a synthetic organic compound that features a unique combination of indole and furan moieties. The presence of a fluorine atom on the indole ring and a furan ring attached to the acetamide group makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as Suzuki coupling, where a furan boronic acid reacts with a halogenated indole derivative.

    Formation of the Acetamide Group: The final step involves the reaction of the indole-furan intermediate with an acylating agent like acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole or furan derivatives.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide: Lacks the fluorine atom, which may affect its biological activity.

    2-(6-chloro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

The presence of the fluorine atom in 2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide

InChI

InChI=1S/C17H17FN2O2/c18-14-6-5-13-7-9-20(16(13)11-14)12-17(21)19-8-1-3-15-4-2-10-22-15/h2,4-7,9-11H,1,3,8,12H2,(H,19,21)

InChI Key

JGEUMSODLJHWRV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCCNC(=O)CN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

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